![molecular formula C17H21N3O3S2 B5557671 (4aR*,7aS*)-1-ethyl-4-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5557671.png)
(4aR*,7aS*)-1-ethyl-4-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide
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Description
Synthesis Analysis
The synthesis of complex thiazine derivatives, such as our compound of interest, often involves multi-step reactions starting with simpler benzothiazol precursors. For example, Ahmad et al. (2019) described a methodology involving the coupling of methyl anthranilate with methane sulfonyl chloride, followed by several steps leading to the formation of 2,1-benzothiazine 2,2-dioxides, a precursor for further modification into complex thiazine derivatives. This process illustrates the complexity and precision required in synthesizing such compounds, highlighting the importance of each step in achieving the final product (Ahmad et al., 2019).
Molecular Structure Analysis
The molecular structure of thiazine derivatives is characterized by their unique benzothiazine backbone, which is crucial for their chemical properties and reactivity. The crystal structure analysis, as demonstrated by Shemchuk et al. (2014), provides insights into the spatial arrangement and bonding patterns within these molecules, aiding in understanding their chemical behavior. The study of such molecular structures is essential for the design and synthesis of new compounds with desired properties (Shemchuk et al., 2014).
Scientific Research Applications
Synthesis and Biological Evaluation
Synthetic Methodologies and Catalytic Activities : Research into compounds with structures related to (4aR*,7aS*)-1-ethyl-4-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide often focuses on the development of novel synthetic methodologies. For example, Ahmad et al. (2019) reported the synthesis of dihydrobenzo[c]pyrano[2,3-e][1,2]thiazine dioxides, showcasing a multistep reaction starting with methyl anthranilate, leading to the formation of compounds screened for monoamine oxidase inhibitory activity (Ahmad et al., 2019).
Antimicrobial and Antifungal Activities : The exploration of antimicrobial and antifungal properties is a significant area of research. Lega et al. (2017) synthesized 4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides through a three-component interaction, evaluating their antibacterial and antifungal activities, demonstrating the potential of these compounds in medical applications (Lega et al., 2017).
Pharmacological Screening : Compounds similar to the mentioned chemical structure have been assessed for various pharmacological activities. For instance, Raparla et al. (2013) investigated benzothiazole and pyrazole derivatives for antimicrobial and antioxidant activities, providing insights into their potential therapeutic applications (Raparla et al., 2013).
properties
IUPAC Name |
[(4aR,7aS)-1-ethyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2-methyl-1,3-benzothiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-3-19-6-7-20(15-10-25(22,23)9-14(15)19)17(21)12-4-5-16-13(8-12)18-11(2)24-16/h4-5,8,14-15H,3,6-7,9-10H2,1-2H3/t14-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXELGVSPRKJRKF-CABCVRRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=CC4=C(C=C3)SC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=CC4=C(C=C3)SC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4aR*,7aS*)-1-ethyl-4-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide |
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